molecular formula C24H23NO6 B11586806 Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11586806
M. Wt: 421.4 g/mol
InChI Key: NMNSWDANMPNGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chromeno[2,3-c]pyrrole derivative characterized by a fused tricyclic core. The structure includes a chromene ring fused with a pyrrole moiety, substituted with methoxyethyl and dimethyl groups at positions 2, 6, and 7, respectively. This compound belongs to a class of heterocyclic molecules synthesized via multicomponent reactions (MCRs), as described in , which highlights the efficient generation of diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .

The synthetic route involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. The presence of electron-donating groups (e.g., methoxyethyl) may stabilize the intermediate enolate, facilitating cyclization.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H23NO6/c1-13-11-17-18(12-14(13)2)31-22-19(21(17)26)20(25(23(22)27)9-10-29-3)15-5-7-16(8-6-15)24(28)30-4/h5-8,11-12,20H,9-10H2,1-4H3

InChI Key

NMNSWDANMPNGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of various substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the chromeno-pyrrole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methoxyethyl and dimethyl groups via nucleophilic substitution reactions.

    Esterification: Formation of the benzoate ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chromeno[2,3-c]pyrrole derivatives share a common tricyclic scaffold but differ in substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Synthetic Route Potential Applications
Methyl 4-[2-(2-methoxyethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate Chromeno[2,3-c]pyrrole-3,9-dione 2-Methoxyethyl, 6,7-dimethyl, 4-methyl benzoate One-pot MCR () Drug discovery (hypothetical)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-Cyano, 7-(4-nitrophenyl), 3-phenethyl, diethyl ester One-pot two-step reaction () Not specified; likely bioactive
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones (Library of 223 examples) Chromeno[2,3-c]pyrrole-3,9-dione Variable substituents (e.g., aryl, alkyl, electron-withdrawing/donating groups) One-pot MCR () High-throughput drug screening

Key Observations:

Core Scaffold Diversity: The target compound’s chromeno-pyrrole core differs from the tetrahydroimidazo[1,2-a]pyridine scaffold in –6, which features a six-membered ring fused to an imidazole.

Substituent Effects: Methoxyethyl vs. Phenethyl Groups: The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier phenethyl substituents in –4. Benzoate Ester vs. Nitrophenyl/Cyano Groups: The 4-methyl benzoate could modulate metabolic stability, whereas electron-withdrawing groups (e.g., nitro, cyano) in –6 might influence reactivity or target affinity .

Synthetic Efficiency :

  • Both the target compound and the 223-member library in utilize one-pot MCRs, enabling rapid diversification. In contrast, –6 employs sequential reactions, which may limit scalability .

The tetrahydroimidazo[1,2-a]pyridines in –6, with nitro and cyano groups, are likely optimized for bioactivity due to their electron-deficient aromatic systems .

Data Table: Hypothetical Physicochemical Comparison

Property Target Compound Diethyl 8-cyano-7-(4-nitrophenyl)-... () 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione ()
Molecular Weight ~450 g/mol (est.) 550.0978 g/mol (HRMS) 300–500 g/mol (library range)
Polar Groups Methoxy, benzoate Cyano, nitro, ester Variable (e.g., hydroxyl, ester)
Synthetic Yield Not reported 51–61% High (broad compatibility)

Research Implications and Gaps

  • Structural Optimization : The target compound’s methoxyethyl and benzoate groups warrant further study to assess their impact on pharmacokinetics.
  • Biological Screening : ’s libraries are primed for high-throughput screening, but specific data on the target compound’s activity are lacking.
  • Methodology Cross-Application: Techniques from –6 (e.g., sequential functionalization) could enhance the chromeno-pyrrole library’s diversity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.